Dibenzo[a,o]perylene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
190-36-3 |
|---|---|
Molecular Formula |
C28H16 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
heptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,7,9,11,13,15,17,19,21,23,25-tetradecaene |
InChI |
InChI=1S/C28H16/c1-3-11-21-17(7-1)15-19-9-5-13-23-24-14-6-10-20-16-18-8-2-4-12-22(18)28(26(20)24)27(21)25(19)23/h1-16H |
InChI Key |
PYTPIODZIPXLKF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=C6C4=CC=CC6=CC7=CC=CC=C75 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=C6C4=CC=CC6=CC7=CC=CC=C75 |
Other CAS No. |
190-36-3 |
Origin of Product |
United States |
Synthetic Methodologies for Dibenzo A,o Perylene and Analogues
Historical Synthetic Approaches to Dibenzo[a,o]perylene Scaffolds
The foundational syntheses of large PAHs were often characterized by forceful reaction conditions, such as high temperatures and strong acids, to induce the extensive carbon-carbon bond formation required.
Condensation reactions are a cornerstone in the synthesis of polycyclic aromatic systems, involving the joining of two or more molecules with the elimination of a smaller molecule, such as water. In the context of PAH synthesis, these reactions can be catalyzed by acids or bases to build complex fused-ring structures. For instance, the Pschorr synthesis can produce phenanthrene-9-carboxylic acid through a series of steps including a Perkin's condensation, which can then be heated to yield the phenanthrene (B1679779) core. nowgonggirlscollege.co.in More targeted approaches involve the Ti(IV)-promoted aldol-type condensation of silyl (B83357) enol ethers with 2-arylacetaldehydes, which concurrently cyclizes and dehydrates the adducts to form angular polycyclic hydrocarbons. tandfonline.com Similarly, base-induced condensation, using reagents like potassium t-butoxide (t-BuOK), has been employed to cyclize chain-like intermediates, thereby forming perylene (B46583) ring systems in the final step of a synthetic sequence. chemistryviews.org The formation of PAHs in various thermal systems is often dictated by complex condensation mechanisms. acs.org
Table 1: Overview of Selected Historical Condensation Strategies for PAHs
| Method | Description | Key Reagents/Conditions | Typical Products |
|---|---|---|---|
| Aldol-Type Condensation | Involves the reaction of silyl enol ethers with arylacetaldehydes, leading to cyclization and dehydration. tandfonline.com | Ti(IV) catalysts. tandfonline.com | Angular PAHs (e.g., phenanthrene, chrysene (B1668918) derivatives). tandfonline.com |
| Base-Induced Condensation | Uses a strong base to promote intramolecular cyclization of functionalized intermediates. chemistryviews.org | Potassium t-butoxide (t-BuOK). chemistryviews.org | Perylene-based oligomers. chemistryviews.org |
| Friedel-Crafts Acylation/Cyclization | An intramolecular or intermolecular acylation followed by cyclization to form a new ring. nowgonggirlscollege.co.in | Lewis acids (e.g., AlCl₃), strong acids (e.g., H₂SO₄). nowgonggirlscollege.co.in | Anthraquinone (B42736), which can be reduced to anthracene (B1667546). nowgonggirlscollege.co.in |
A classic and historically significant method for the synthesis of large PAHs is the zinc dust distillation or fusion, often associated with the work of Erich Clar. researchgate.net This high-temperature reaction typically involves heating an oxygen-containing aromatic precursor, such as a quinone, with zinc dust. The zinc acts as a reducing agent, removing oxygen atoms and promoting cyclization and aromatization to yield the parent hydrocarbon. nowgonggirlscollege.co.inresearchgate.net For example, anthraquinone can be distilled with zinc dust to produce anthracene. nowgonggirlscollege.co.in This method was instrumental in the early synthesis and characterization of many large PAHs, including the peropyrene family. researchgate.net The reaction can also, in some cases, lead to molecular rearrangements, such as the formation of fluorene (B118485) derivatives from the zinc-dust distillation of certain polycyclic o-quinones. rsc.org
Contemporary Organic Synthesis Strategies for Extended Perylenes
Modern synthetic chemistry offers a more refined toolkit for constructing extended perylene systems, enabling the precise installation of functional groups and the controlled extension of the π-system.
This compound-7,16-dione (B13762974), also known as Helianthrone, is a key derivative and a synthetic precursor. Its construction typically requires multi-step organic synthesis starting from more basic aromatic compounds. ontosight.ai A specific pathway involves the treatment of 5,5′-dichloro-1,1′-bianthraquinone with copper powder in concentrated sulfuric acid, which induces a cyclization to form 8,15-dichloro-7,16-dihydrothis compound-7,16-dione. researchgate.net Another important family of related compounds, derivatives of protohypericin, which share the this compound-7,16-dione core, can be synthesized through a microwave-assisted reaction involving reagents like sodium hydroxide, pyridine-N-oxide, and iron(II) sulfate. rsc.org
Annulative π-extension (APEX) has become a powerful strategy for the efficient construction of polycyclic aromatic hydrocarbons and nanographene structures. researchgate.netresearchgate.net This approach allows for the rapid creation of fused aromatic systems, often from unfunctionalized aromatic compounds in a single step, minimizing the need for prefunctionalization of the substrate. researchgate.netmdpi.com Palladium-catalyzed APEX reactions are a notable example of this modern methodology, enabling the formation of multiple aryl-aryl bonds in a single operation. researchgate.net
A prominent and highly efficient type of APEX reaction is the Diels-Alder cycloaddition to the bay region of a perylene core. mdpi.comnih.gov This [4+2] cycloaddition provides a direct, single-step route to extend the π-framework of perylene and its derivatives. mdpi.comresearchgate.net The strategy dates back to early work by Clar, who reacted perylene with maleic anhydride (B1165640). mdpi.com
More recently, the reaction has been revitalized and expanded with a variety of dienophiles. mdpi.com A particularly effective modern variant uses in-situ generated arynes (such as benzyne) as the dienophile. mendeley.com The reaction of perylenediimides with benzynes can produce naphthoperylenediimides in yields as high as 70%, and a subsequent reaction can yield dibenzocoronenediimides with up to 80% yield. rsc.org This bay-region-selective APEX reaction provides a sequential, one-pot method for π-extension along the short axis of the perylene diimide molecule. mendeley.com
Table 2: Examples of Diels-Alder Cycloaddition on Perylene Cores
| Dienophile | Perylene Substrate | Product Type | Yield | Reference |
|---|---|---|---|---|
| Maleic Anhydride | Perylene | Bay-region adduct | Not specified | mdpi.com |
| Benzyne | Perylene | Naphtho[ghi]perylene | 66% | mdpi.com |
| Benzyne | Perylenediimide (PDI) | Naphthoperylenediimide | 70% | rsc.org |
| Substituted Benzynes | Perylenediimide (PDI) | Core-expanded diimides | Not specified | rsc.org |
Annulative π-Extension (APEX) Reactions
Alkyne Benzannulation
Alkyne benzannulation has emerged as a powerful strategy for the synthesis of complex PAHs, including this compound analogues. This method involves the cyclization of precursors containing alkyne functionalities to form new aromatic rings.
A notable application of this methodology is the synthesis of circumpyrene (B1261850) derivatives starting from 3,11-dibromo-6,14-dimesityldibenzo[hi,st]ovalene (DBOV). researchgate.net The key step in this synthesis is a transition-metal-catalyzed alkyne benzannulation. researchgate.net This approach allows for the construction of the multi-zigzag-edged structure of circumpyrene. researchgate.net The reaction of bis(biaryl)acetylenes can be induced by electrophiles like iodine monochloride (ICl) to produce iodinated phenanthrene intermediates, which can then undergo intramolecular direct arylation to form dibenzo[g,p]chrysenes. mdpi.com Platinum(II) catalysis has also been effectively used for the alkyne benzannulation of functionalized triphenylene (B110318) precursors to yield coronene (B32277) derivatives. mdpi.com
The choice of catalyst and reaction conditions is crucial for the success of alkyne benzannulation. For instance, both platinum- and palladium-catalyzed cyclization and benzannulation reactions have been successfully employed. researchgate.net These reactions can be performed on DBOV derivatives to yield circumpyrene structures that are remarkably stable despite possessing multiple zigzag edges. researchgate.net
Scholl Reaction Applications in Perylene Derivative Synthesis
The Scholl reaction, an oxidative intramolecular or intermolecular aryl-aryl coupling, is a cornerstone in the synthesis of perylene derivatives and other large PAHs. wikipedia.orgnih.gov This reaction typically employs a Lewis acid, such as aluminum chloride or iron(III) chloride, and sometimes a protic acid, to facilitate the formation of carbon-carbon bonds between aromatic rings. wikipedia.orgrsc.org
Historically, the Scholl reaction was used to synthesize perylene from naphthalene (B1677914) at high temperatures, although the yield was modest due to decomposition. rsc.org A more efficient synthesis was later achieved by using 1,1'-binaphthalene (B165201) as the starting material, which allowed for a lower reaction temperature and a better yield. rsc.org The reaction is versatile and has been used to create a variety of complex PAHs, including the formation of dibenzo-(a.1)-pyrene from 1-phenylbenz(a)anthracene. wikipedia.org
Intramolecular Scholl reactions are generally more successful than their intermolecular counterparts. wikipedia.org The reaction conditions, particularly the choice of oxidant and acid, can significantly influence the outcome, determining whether a reaction proceeds via a radical cation mechanism or an arenium ion pathway. nih.gov For example, a FeCl₃-mediated Scholl reaction of a cyclopenta-fused perylene-based polyphenylene precursor led to a planar dibenzo-peri-hexacene derivative through a radical cation mechanism. nih.gov In contrast, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and methanesulfonic acid resulted in an unexpected octagon-containing, negatively curved molecule via an arenium ion pathway. nih.gov
The Scholl reaction has also been applied in the synthesis of functionalized perylenes. For instance, a FeCl₃-promoted Scholl reaction was used to convert a dinaphthylperylene into tetra-tert-butylquaterrylene in high yield. rsc.org
| Starting Material | Reagents | Product | Yield | Reference |
| Naphthalene | AlCl₃, 180 °C | Perylene | Poor | rsc.org |
| 1,1'-Binaphthalene | AlCl₃, 140 °C | Perylene | Good | rsc.org |
| 1-Phenylbenz(a)anthracene | Lewis Acid | Dibenzo-(a.1)-pyrene | 66% | wikipedia.org |
| Cyclopenta-fused perylene precursor | FeCl₃ | Planar dibenzo-peri-hexacene | - | nih.gov |
| Cyclopenta-fused perylene precursor | DDQ, MeSO₃H | Octagon-containing curved molecule | Nearly Quantitative | nih.gov |
| Dinaphthylperylene | FeCl₃ | Tetra-tert-butylquaterrylene | 86% | rsc.org |
Halogenation and Subsequent Cross-Coupling Reactions
A prevalent and versatile strategy for synthesizing complex aromatic systems like this compound involves the initial halogenation of a perylene or related aromatic core, followed by transition-metal-catalyzed cross-coupling reactions. nih.govmpg.dewuxibiology.com This multi-step approach allows for the precise installation of various functional groups and the extension of the π-conjugated system. nih.govwuxibiology.com
Bromination is a common initial step, often achieved using reagents like N-bromosuccinimide (NBS). mpg.de For example, dibenzo[hi,st]ovalene (DBOV) bearing mesityl groups can be regioselectively dibrominated at its peripheral positions using NBS under mild conditions. mpg.de Similarly, perylene esters can be brominated to yield monobrominated and dibrominated products, which serve as versatile building blocks for larger structures. rylene-wang.com The resulting aryl halides are then subjected to various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. mpg.dewuxibiology.com
The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govmpg.de This reaction is widely used in the synthesis of perylene derivatives. nih.govresearchgate.net
A typical sequence involves the bromination of a perylene derivative, followed by a Suzuki coupling with a boronic acid or ester. nih.govmdpi.com This method has been used to synthesize perylene-bisimide-helicenes and core-extended perylene derivatives. nih.govmdpi.com For instance, dibrominated DBOV-Mes has been successfully coupled with various substituted phenylboronic acids using a Pd(PPh₃)₄ catalyst and K₂CO₃ as a base, affording arylated DBOVs in moderate to good yields. mpg.de This strategy demonstrates the ability to decorate the edge of the nanographene with different functional groups. mpg.de
The Suzuki coupling has also been employed to synthesize pyridine-fused perylene tetracarboxylic acid bisimides (PBIs) and phenylene-pyrimidine alternating oligomers for blue light-emitting materials. researchgate.netnih.gov In the synthesis of diarylated perylenes, Suzuki-Miyaura cross-coupling of a perylene bis-sulfonium salt with phenylboronic acid and (3,6-di-tert-butylnaphthalen-1-yl)boronic acid pinacol (B44631) ester proceeded in high yields. rsc.org
| Reactant 1 (Halide) | Reactant 2 (Boronic Acid/Ester) | Catalyst/Base | Product | Yield | Reference |
| Dibrominated DBOV-Mes | Substituted Phenylboronic Acids | Pd(PPh₃)₄ / K₂CO₃ | Arylated DBOVs | 33-69% | mpg.de |
| Perylene bis-sulfonium salt | Phenylboronic acid | - | 3-Phenylperylene | 78% | rsc.org |
| Perylene bis-sulfonium salt | (3,6-di-tert-butylnaphthalen-1-yl)boronic acid pinacol ester | - | Diarylated Perylene | 83% | rsc.org |
The Sonogashira coupling reaction is another key transformation in the synthesis of perylene analogues, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org
This methodology is integral to a multi-step synthesis approach for extending the perylene core. nih.gov The process often begins with the bromination of perylene, followed by a Sonogashira coupling with a monosubstituted acetylene (B1199291). nih.gov The resulting mono- or diethynyl derivatives can then undergo cyclization to form benzoperylenes or coronenes. nih.gov
For example, dibrominated DBOV has been coupled with terminal alkynes like triisopropylsilylacetylene (TIPS-acetylene) using a palladium catalyst (Pd(PPh₃)₄), a copper(I) iodide (CuI) cocatalyst, and triethylamine (B128534) as the base. mpg.de This reaction yielded the bis(triisopropylsilyethynyl)-substituted DBOV. mpg.de The Sonogashira reaction is also crucial for synthesizing oligo(9,9-dihexyl-2,7-fluorene ethynylene)s, which are highly soluble and fluorescent materials. researchgate.net
| Reactant 1 (Halide) | Reactant 2 (Alkyne) | Catalyst/Base | Product | Yield | Reference |
| Dibrominated DBOV | TIPS-acetylene | Pd(PPh₃)₄, CuI / TEA | Bis(triisopropylsilyethynyl)-substituted DBOV | 31% | mpg.de |
| 2-bromo-5-iodopyrimidine | Terminal Alkynes | Pd/Cu catalyst | Phenylene-pyrimidine oligomers | - | nih.gov |
Reductive Aromatization Pathways
Reductive aromatization is a synthetic strategy used to create aromatic systems from non-aromatic or partially saturated precursors, often quinoid systems or other carbonyl-containing PAHs. nih.govresearchgate.net This method has proven reliable for introducing functional groups onto the aromatic backbone. researchgate.net
A key application of this pathway is in the synthesis of functionalized 2,9-diazadibenzoperylenes (DDPs) and 2,9-dimethyldibenzoperylenes (DBPs). nih.gov The synthesis starts with perylene-3,4,9,10-tetracarboxylic diimide (PTCDI), a widely available industrial dye. nih.gov One approach involves the reduction of PTCDI's imide carbonyl groups to CH₂ groups, followed by an oxidative aromatization to form the DDP structure. nih.gov
A more versatile method involves the reductive aromatization of PTCDI via O-silylation and O-trifylation steps. nih.gov For example, PTCDI can be reduced with sodium in diglyme, and the resulting salt is reacted with trimethylsilyl (B98337) chloride to produce a highly soluble tetrasiloxy-2,9-diazaperopyrene. nih.gov This intermediate can then be converted to a tetratriflate derivative, which serves as a key intermediate for introducing a wide range of substituents (aryl, heteroaryl, alkynyl, etc.) via catalytic substitution reactions. nih.gov
Another variation is the reductive O-pivaloylation of perylene dianhydride (PTCDA) or N-annulated perylene diimide (NTCDI) using zinc and pivalic anhydride, which yields tetra pivaloates. researchgate.net This reductive aromatization of perylene diimides with acid anhydrides in the presence of metals like manganese or zinc provides soluble and planar 2,9-diazaperopyrenes with ester groups at the peripheral positions. nih.gov These ester groups can be further transformed through cross-coupling reactions. nih.gov While effective for creating certain nanobelts, attempted reductive aromatization of some complex tetraepoxy precursors can lead to hydrogenated derivatives rather than the fully conjugated system, indicating the stability of the final product is a critical factor. chinesechemsoc.org
Intramolecular Photocyclization Methods (e.g., Mallory Reaction)
Intramolecular photocyclization, particularly the Mallory reaction, provides an efficient route for constructing polycyclic aromatic hydrocarbon frameworks, including benzoperylene-type structures. mdpi.comcapes.gov.brnih.gov This reaction involves the light-induced cyclization of stilbene-type precursors to form phenanthrenes and other fused-ring systems. mdpi.comchim.it
The synthesis of fluorine-containing dibenzoanthracene and benzoperylene-type PAHs has been achieved using the Mallory reaction. mdpi.comcapes.gov.brnih.gov The process starts with the synthesis of a 1,4-distyrylbenzene-type π-conjugated molecule, which then undergoes intramolecular photocyclization upon irradiation. mdpi.comcapes.gov.br The reaction proceeds via the formation of a dihydrophenanthrene intermediate, which is then oxidized to the final aromatic product. chim.it An oxidant, such as iodine or air, is often used to facilitate this final aromatization step. chim.it
A variation of the classic Mallory reaction involves the photocyclization of a stilbene (B7821643) derivative bearing a leaving group (e.g., Cl, Br) at an ortho position. chim.it In this case, the phenanthrene is formed by the elimination of the corresponding acid from the dihydrophenanthrene intermediate, often in the presence of a base. chim.it This method has been applied to the synthesis of various phenanthrenes and higher aromatic systems. chim.it The regioselectivity of the Mallory reaction can often be predicted by considering the free valence numbers of the atoms involved in the cyclization in the photoexcited state. researchgate.net
Strategies for Core Expansionuni-heidelberg.de
The expansion of the π-conjugated core of this compound and its parent compound, perylene, is a critical strategy for tuning their electronic and optical properties. These methods, often referred to as annulative π-extension (APEX), enable the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and nanographene substructures with tailored characteristics. mdpi.com Methodologies for core expansion can be broadly categorized based on the region of the molecule where the extension occurs, such as the bay, L, and peri regions. uni-heidelberg.deuni-heidelberg.deresearchgate.net
Key strategies involve the construction of new aromatic rings onto the existing dibenzoperylene framework. This can be accomplished through various synthetic transformations, including cycloaddition reactions, cyclodehydrogenation, and cross-coupling followed by cyclization. mdpi.comconicet.gov.ar
Bay Region Extension
The bay regions of perylene and its derivatives are frequent targets for core extension due to their reactivity. mdpi.com One of the most powerful methods for bay region functionalization is the Diels-Alder [4+2] cycloaddition. mdpi.com This approach involves reacting the perylene core, acting as a diene, with a variety of dienophiles to form [4+2] adducts, which are then aromatized to yield the π-extended product. mdpi.com
A range of dienophiles have been successfully employed, including maleic anhydride, arynes, acetylenes, and quinones. mdpi.com The subsequent aromatization of the cycloadduct can be achieved through different routes, such as oxidative dehydrogenation or the use of a nucleophile as a hydrogen acceptor. mdpi.com This APEX strategy is highly efficient for building complex, functionalized PAHs and fused heteroarenes, often minimizing the number of synthetic steps compared to other methods that require substrate pre-functionalization. mdpi.comrsc.org For example, the Diels-Alder reaction of perylene with maleic anhydride, followed by aromatization, yields benzo[ghi]perylenedicarboxylic acid anhydride derivatives. mdpi.com
Another approach for bay region extension involves the palladium-catalyzed reaction of in-situ generated arynes with pre-functionalized dibromo-perylene bisimides (PBIs) to create bis-naphthocoronenebisimides. mdpi.com
L-Region and Linear Extension
Beyond the bay region, the L-regions and the longitudinal axis (peri-positions) of the dibenzoperylene core offer further opportunities for π-extension. Research based on 2,10-di-tert-butyldibenzoperylene has demonstrated several types of core expansions. uni-heidelberg.deuni-heidelberg.de
L-Region Extension : A two-fold cyclopentannulation at the L-regions has been achieved in a single step, leading to larger, contorted PAH structures. uni-heidelberg.deuni-heidelberg.de
Linear Extension : The synthesis of triptycene (B166850) end-capped perylene oligomers, effectively extending the core linearly to include up to thirteen fused benzene (B151609) rings, has been reported. uni-heidelberg.deuni-heidelberg.de This method significantly lengthens the conjugation pathway along the molecule's long axis. researchgate.net
Combined Bay and L-Region Extension : It is also possible to simultaneously extend both the bay and L-regions, resulting in the synthesis of contorted PAHs containing embedded azulene (B44059) units. uni-heidelberg.deuni-heidelberg.de
Other Annulative Strategies
Modern synthetic methods provide alternative routes to core-expanded dibenzoperylenes. Stannole cycloadditions have emerged as a versatile method for the π-extension of aromatic systems. rsc.org In this strategy, a stannole-annulated PAH is first generated, which then acts as a reactive diene in a [4+2] cycloaddition/aromatization cascade with an aryne to produce a larger PAH. rsc.org This approach is noted for its high yields and broad compatibility with various arynes. rsc.org
The extrusion of heteroatoms from a precursor molecule is another strategy. For instance, dinaphthothiepine bisimides have been synthesized as soluble precursors that, upon activation by light, electron injection, or heat, extrude the sulfur atom to form the planar perylene bisimide core. beilstein-journals.org
The table below summarizes various dienophiles used in the Diels-Alder cycloaddition for the bay-region extension of perylene derivatives.
| Perylene Derivative | Dienophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Perylene | Maleic anhydride | Heating, presence of p-chloranil | Benzoperylenedicarboxylic acid anhydride | mdpi.com |
| Perylene | Isobutyl acrylate | Reflux (132 °C), p-chloranil, p-hydroxyanisole | Benzo[ghi]perylene-1-carboxylic ester | mdpi.com |
| Perylene | Dialkyl diazene (B1210634) dicarboxylates | 160 °C | 1,2-Diazobenzo[ghi]perylene derivative | mdpi.com |
| Dibromo-Perylene Bisimide | In situ generated 2,3-naphthyne | Pd-catalyzed reaction | Bis-naphthocoronenebisimide | mdpi.com |
| Perylene | Benzyne (from photochemically generated tetrayne) | 300 nm, 23 °C, CHCl3 | Core-extended PAH | mdpi.com |
The following table outlines different strategies for extending the core of dibenzoperylene analogues.
| Extension Strategy | Starting Material | Key Transformation | Resulting Structure | Reference |
|---|---|---|---|---|
| Bay Region Extension | Diarenoperylenes | Three-step approach via selective bromination | cata-condensed (hetero)annulated coronenes | uni-heidelberg.deuni-heidelberg.de |
| L-Region Extension | Dibenzoperylene | Two-fold cyclopentannulation and regioselective triflyloxylation | Contorted PAHs | uni-heidelberg.deuni-heidelberg.de |
| Bay and L-Region Extension | Dibenzoperylene derivative | Cyclization reactions | Contorted PAHs with embedded azulene units | uni-heidelberg.deuni-heidelberg.de |
| Linear Extension | Dibenzoperylene derivative | Coupling and cyclization | Triptycene end-capped perylene oligomers | uni-heidelberg.deuni-heidelberg.de |
Advanced Spectroscopic and Photophysical Investigations
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission spectra of dibenzo[a,o]perylene and its derivatives are characterized by their responses to structural changes and the surrounding solvent environment. These spectroscopic properties are fundamental to understanding the electronic transitions and excited-state behavior of these complex polycyclic aromatic hydrocarbons (PAHs).
The absorption and emission wavelengths of this compound can be systematically tuned by altering its molecular structure. Introducing various substituents or extending the π-conjugated system are common strategies to modify the optoelectronic properties.
Functionalization of the perylene (B46583) core, particularly in the bay region, significantly impacts its electronic and optical characteristics. mdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission spectra to different regions, from the near-ultraviolet to the near-infrared. mdpi.commdpi.com The nature and position of these substituents alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the HOMO-LUMO gap. acs.org
A study on dibenzo[hi,st]ovalene derivatives demonstrated that attaching electron-donating or electron-withdrawing aryl substituents could fine-tune the optical absorption and emission spectra, achieving a redshift of approximately 40 nm by introducing TIPS-ethynyl groups. acs.org In another example, for perylene-based donor-acceptor systems, systematic red shifts in emission maxima from 486 nm to 592 nm were observed with different diphenylamine (B1679370) (DPA) substituents. acs.org
The extension of the π-system through the fusion of additional aromatic rings is another effective method for wavelength tuning. unito.itfau.de For example, the synthesis of benzo-fused perylene oligomers resulted in a color change in emission from blue (462 nm) for a 5-ring system to green (523 nm) for a 9-ring system, and yellow (549 nm) for a 13-ring system. nih.gov Similarly, the fusion of two additional rings to a dibenzo[a,f]perylene (B85667) bisimide core resulted in significant changes in its optical properties. researchgate.net
The table below summarizes the effect of structural modifications on the absorption and emission maxima of some perylene derivatives.
| Compound/Modification | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference |
| Perylene Oligomer (PO-5) | - | 462 | nih.gov |
| Perylene Oligomer (PO-9) | - | 523 | nih.gov |
| Perylene Oligomer (PO-13) | - | 549 | nih.gov |
| Peri–DPA(CN) | - | 486 | acs.org |
| Peri–DPA(H) | - | 533 | acs.org |
| Peri–DPA(OMe) | - | 592 | acs.org |
| Dibenzo[hi,st]ovalene-TIPS | - | - | acs.org |
This table is illustrative and compiles data from various perylene derivatives to show the principle of wavelength tuning. Specific data for this compound itself was not available in the search results.
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly relevant for compounds like this compound, where the polarity of the solvent can influence the energy of the excited state, leading to shifts in the emission spectrum.
While some perylene derivatives exhibit minimal solvatochromic effects, others show significant changes in their emission properties depending on the solvent. frontiersin.org For instance, a study on dibenzo[j,lm]phenanthro[5,4,3-abcd]perylene, a related compound, showed that its absorption and fluorescence spectra in heptane (B126788) and ethanol (B145695) are very similar, indicating weak solvatochromism. icm.edu.pl In contrast, some perylene diimide derivatives show a clear solvatochromic behavior, with a complicated trend of hypsochromic (blue) shifts in solvents with low to medium dielectric constants and bathochromic (red) shifts in solvents with medium to high dielectric constants. aber.ac.uk
The emission of a perylene-based dye, PEMC, showed a strong dependence on the nature of the solvent, with emission maxima shifting by as much as 50 nm across 14 different solvents. mdpi.com Similarly, perylene-bridged bis(dibenzo-24-crown-8) exhibits a small solvatochromic effect in its excited state, with a 16 nm shift in emission wavelength across different solvents. researchgate.net These effects are often attributed to changes in the dipole moment of the molecule upon excitation and the stabilization of the excited state by polar solvent molecules. mdpi.com
The following table illustrates the solvatochromic shift in the emission maximum of a perylene derivative in various solvents.
| Solvent | Dielectric Constant (ε) | Emission Max (λ_em, nm) for PEMC |
| Cyclohexane | 2.02 | 560 |
| Dioxane | 2.21 | 565 |
| Toluene (B28343) | 2.38 | 570 |
| Chloroform | 4.81 | 580 |
| Tetrahydrofuran (B95107) | 7.58 | 590 |
| Acetone | 20.7 | 600 |
| Acetonitrile | 37.5 | 605 |
| Methanol | 32.7 | 610 |
Data adapted from a study on the solvatochromic dye PEMC to illustrate the principle. mdpi.com
Fluorescence Spectroscopy Techniques
Fluorescence spectroscopy provides a suite of powerful techniques to investigate the photophysical properties of molecules like this compound, offering insights into their excited-state dynamics and environmental interactions.
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For this compound and its derivatives, the quantum yield can be significantly influenced by structural modifications and the surrounding environment.
Many perylene derivatives are known for their high fluorescence quantum yields, making them valuable as fluorescent probes and materials for optoelectronic devices. mdpi.commdpi.commdpi.com For example, a series of benzo-fused perylene oligomers exhibited high quantum yields of over 80%, even for the longest system with 13 linearly fused rings. nih.gov Similarly, novel BN-doped PAHs derived from dibenzoperylene showed very high fluorescence quantum yields exceeding 78%. d-nb.info
However, the introduction of certain functional groups can lead to a decrease in the quantum yield. For instance, the cycloaddition product of a (BN)2 bay region-doped dibenzoperylene with p-nitrobenzaldehyde showed a low fluorescence quantum yield of only 7%, a well-known effect of nitro groups on aromatic compounds. nih.gov The introduction of an amino group in the bay position of perylenediimides can also drastically decrease the fluorescence quantum yield due to a charge transfer process. mdpi.com
The table below presents the fluorescence quantum yields for a selection of perylene derivatives.
| Compound | Solvent | Fluorescence Quantum Yield (Φ_F) | Reference |
| Dibenzo[j,lm]phenanthro[5,4,3-abcd]perylene | Heptane | 0.37 ± 0.08 | icm.edu.pl |
| Dibenzo[j,lm]phenanthro[5,4,3-abcd]perylene | Propanol | 0.37 ± 0.08 | icm.edu.pl |
| BN-doped PAH (3a) | - | > 78% | d-nb.info |
| BN-doped PAH (3c, with nitro group) | - | 7% | nih.gov |
| Perylene Oligomer (PO-13) | Chloroform | > 80% | nih.gov |
| PDI-PFP | Aqueous solution | 0.35 | mdpi.com |
| Dibenzo[hi,st]ovalene | - | 79% | mpg.de |
Fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is sensitive to the molecular environment and can provide information about quenching processes and energy transfer.
For this compound and its analogues, fluorescence lifetimes are typically in the nanosecond range. For example, the fluorescence decay time of dibenzo[j,lm]phenanthro[5,4,3-abcd]perylene was measured to be 3.3 ± 0.3 ns in heptane and 3.4 ± 0.3 ns in propanol. icm.edu.pl The fluorescence lifetime of deuterated perylene in a dibenzothiophene (B1670422) matrix was determined to be 4.6 ± 0.1 ns. nih.gov
Structural modifications can also influence the fluorescence lifetime. A study on bay-substituted perylenediimide derivatives showed that a red shift in emission was accompanied by an increase in the fluorescence lifetime from 4.5 to 6.8 ns. researchgate.net In another example, the fluorescence lifetimes of double heterohelicenes composed of benzo[b]- and dibenzo[b,i]phenoxazine were 13.4 ns and 21.1 ns, respectively, which are significantly longer than their non-helicene counterparts. chemrxiv.org
The table below lists the fluorescence lifetimes of several perylene-related compounds.
| Compound | Solvent/Matrix | Fluorescence Lifetime (τ_F, ns) | Reference |
| Dibenzo[j,lm]phenanthro[5,4,3-abcd]perylene | Heptane | 3.3 ± 0.3 | icm.edu.pl |
| Dibenzo[j,lm]phenanthro[5,4,3-abcd]perylene | Propanol | 3.4 ± 0.3 | icm.edu.pl |
| Deuterated Perylene | Dibenzothiophene | 4.6 ± 0.1 | nih.gov |
| Bay-substituted PDI (range) | Solutions | 4.5 - 6.8 | researchgate.net |
| Dibenzo[a,f]perylene Bisimide | Toluene | 13.2 | researchgate.net |
| Double Heterohelicene 1 | Dichloromethane | 13.4 | chemrxiv.org |
| Double Heterohelicene 2 | Dichloromethane | 21.1 | chemrxiv.org |
Fluorescence anisotropy measures the extent of polarization of the emitted fluorescence. It provides information about the rotational motion of the fluorescent molecule, which is influenced by its size, shape, and the viscosity of the surrounding medium.
Studies on dibenzo[cd,lm]perylene and tribenzo[cd,lm]perylene have utilized fluorescence anisotropy to assign the polarization of electronic transitions. tandfonline.com The anisotropy values obtained upon excitation to the first excited singlet state (S1) were found to be significantly smaller than the theoretical maximum of 0.4, suggesting a change in molecular geometry upon excitation. tandfonline.com
Fluorescence anisotropy can also be used to probe the local environment of the fluorophore. For instance, lifetime-resolved fluorescence anisotropy measurements of perylene in lipid bilayers revealed hindered rotational motions. nih.gov The limiting anisotropy values were non-zero, indicating that the molecule's rotation is restricted within the ordered lipid environment. nih.gov A comparative study of the fluorescence anisotropy decay of perylene and 3,9-dibromoperylene (B1589472) in glycerol (B35011) demonstrated a linear relationship between the rotational correlation time and the solvent viscosity over a wide range. nih.gov
The table below presents fluorescence anisotropy data for some perylene compounds.
| Compound | Conditions | Anisotropy (r) | Inferred Property | Reference |
| Dibenzo[cd,lm]perylene | Excitation to S1 | 0.35 ± 0.01 | Geometry change in excited state | tandfonline.com |
| Tribenzo[cd,lm]perylene | Excitation to S1 | 0.35 ± 0.01 | Geometry change in excited state | tandfonline.com |
| Perylene | DMPC vesicles (5 °C) | r_infinity = 0.16 | Hindered rotation | nih.gov |
| Perylene | DMPC vesicles (47 °C) | r_infinity = 0.02 | Less hindered rotation | nih.gov |
Time-Resolved Spectroscopic Methodologies
Time-resolved spectroscopy is a powerful tool for investigating the transient phenomena that occur in molecules after photoexcitation. These techniques provide critical insights into the dynamics of excited states, including their formation, relaxation, and decay pathways. For complex polycyclic aromatic hydrocarbons like this compound, these methods are indispensable for elucidating their photophysical behavior.
Femtosecond transient absorption (fsTA) spectroscopy is a pump-probe technique that allows for the observation of excited-state dynamics on the femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescale. In a typical experiment, a short "pump" pulse excites the sample, and a delayed "probe" pulse measures the change in absorption as a function of time. This provides a detailed picture of the evolution of excited states.
For perylene derivatives, fsTA has been instrumental in understanding processes like charge separation and intersystem crossing. researchgate.net For instance, in perylene diimide (PDI) derivatives, fsTA spectra have revealed the formation of both singlet excited states and triplet states. chemrxiv.org The technique can distinguish between different transient species, such as the initial singlet excited state (S₁), charge-transfer (CT) states, and triplet states (T₁), by their unique spectral signatures. researchgate.netchemrxiv.org Studies on PDI films have shown that side-chain substitutions can significantly influence the excited-state dynamics, leading to either singlet fission or excimer formation. chemrxiv.org The lifetimes of these states, which can range from picoseconds to nanoseconds, are determined by analyzing the decay kinetics of the transient absorption signals. tandfonline.com
| Transient Species | Typical Lifetime Range | Spectroscopic Signature |
| Singlet Excited State (S₁) | Picoseconds (ps) | Ground state bleach and excited-state absorption. |
| Charge-Transfer (CT) State | Picoseconds to Nanoseconds (ps-ns) | Characteristic absorption bands of the radical ions. |
| Triplet State (T₁) | Nanoseconds to Microseconds (ns-µs) | Distinct triplet-triplet absorption features. |
This table provides a generalized overview of transient species observed in perylene derivatives using fsTA.
Femtosecond Stimulated Raman Spectroscopy (FSRS) is an advanced vibrational spectroscopy technique that provides time-resolved structural information about molecules in their excited states. mit.edulightcon.com It combines the temporal resolution of femtosecond pump-probe techniques with the structural sensitivity of Raman spectroscopy. mit.edu An actinic pump pulse first excites the molecule, and then a pair of Raman pump and probe pulses generate a Raman spectrum of the transient species at a specific time delay. mit.edulightcon.com
FSRS has been successfully applied to study the vibrational dynamics of donor-acceptor systems involving perylene derivatives. nih.gov For a perylene-perylenediimide dyad, FSRS revealed specific vibrational modes associated with the PDI lowest excited singlet state and its radical anion. nih.gov This level of detail allows researchers to identify which molecular vibrations are coupled to processes like charge transfer. nih.gov By tracking the appearance and evolution of vibrational bands, FSRS provides a direct window into the structural changes that occur during photochemical reactions. umn.edu
Single-molecule spectroscopy allows for the investigation of the photophysical properties of individual molecules, thereby eliminating the ensemble averaging inherent in bulk measurements. This is particularly useful for understanding heterogeneous dynamics and distributions of properties within a sample.
Studying the emission of single molecules at different temperatures provides profound insights into their interaction with the local environment (matrix) and intrinsic photophysical properties. At cryogenic temperatures (e.g., 4.5 K), the thermal broadening of spectral lines is significantly reduced, revealing sharp vibronic transitions. acs.org
For a derivative of dibenzo[hi,st]ovalene, a related nanographene, single-molecule emission spectra at 4.5 K showed narrow vibronic lines, indicating weak coupling between the molecule's electronic transitions and the polymer matrix phonons. acs.org In contrast, room temperature spectra are much broader and resemble the bulk solution spectrum. acs.org Temperature also has a dramatic effect on the intersystem crossing (ISC) rate. For some aromatic hydrocarbons, the ISC rate into the triplet state can decrease by more than an order of magnitude at low temperatures, which enhances the single-photon emission brightness. mpg.de This temperature dependence is a critical factor for applications in quantum optics. mpg.de Fluorescence autocorrelation function measurements at low temperatures can also be used to determine the fluorescence decay rate and the rates of triplet state population and depopulation. mpg.de
Single-Molecule Spectroscopy
Exciton Dynamics and Energy Transfer Processes
Upon photoexcitation in the solid state or in aggregates, the resulting excited state, or exciton, can move through the material. The dynamics of these excitons, including their diffusion and subsequent decay pathways, are fundamental to the performance of organic electronic devices.
The mechanism of singlet fission is a subject of intense research. It is generally accepted to proceed through an intermediate, the correlated triplet pair state ¹(T₁T₁). anr.fr Two primary mechanisms are debated:
Direct Coupling: The S₁ state directly couples to the ¹(T₁T₁) state.
Mediated Coupling: The conversion is mediated by charge-transfer (CT) states.
Recent studies on perylenediimides (PDIs) suggest that a charge-transfer-mediated superexchange mechanism is at play. acs.org In films of PDI derivatives, a triplet yield of up to 178% was achieved with a fission rate of approximately 245 picoseconds, despite an activation barrier. acs.org The rate and yield of singlet fission are highly sensitive to the intermolecular arrangement and electronic coupling between adjacent molecules. acs.org While singlet fission has been observed in perylene single crystals, it can be an endothermic process in some derivatives like PDI, driven by an entropy gain. nih.gov Ultrafast spectroscopy has been crucial in identifying the intermediates and determining the kinetics of singlet fission in various perylene-based materials. researchgate.netresearchgate.net
Charge Separation and Recombination Kinetics
Detailed experimental studies focusing specifically on the charge separation and recombination kinetics of this compound are not extensively available in publicly accessible literature. However, the broader class of perylene derivatives has been the subject of numerous investigations into their photoinduced charge transfer dynamics. These studies offer insights into the potential behavior of this compound.
Perylene-based systems, particularly perylenediimides (PDIs), are well-known for their propensity to undergo photoinduced charge separation. In many donor-acceptor systems incorporating perylene units, excitation by light leads to the formation of a charge-separated state. The kinetics of this process are highly dependent on the molecular structure, the nature of any attached donor or acceptor moieties, the solvent polarity, and the geometric arrangement between interacting molecules. For instance, in covalently linked perylene-based dimers, symmetry-breaking charge separation can occur, where an electron is transferred from one perylene unit to the other upon photoexcitation.
Linear Dichroism Techniques for Electronic Structure Determination
Linear dichroism (LD) spectroscopy is a powerful technique for determining the polarization of electronic transitions in molecules, which in turn provides information about their electronic structure and molecular geometry. This method has been applied to polycyclic aromatic hydrocarbons that are structurally related to this compound, offering valuable insights.
In a notable study, linear dichroism, in conjunction with fluorescence anisotropy and quantum chemical calculations, was used to investigate the electronic and structural properties of dibenzo[cd,lm]perylene (DBP), an isomer of this compound, and tribenzo[a,cd,lm]perylene (TBP). tandfonline.comtandfonline.com By aligning these molecules in stretched polyethylene (B3416737) films, it was possible to determine the polarization of their electronic transitions. tandfonline.com
The application of polarized spectroscopy allowed for the identification and assignment of the polarizations of three distinct electronic transitions in DBP and five in TBP. tandfonline.com A key finding from these studies is the observation of a change in molecular geometry upon excitation to the first excited singlet state (S₁) for both DBP and TBP. tandfonline.comtandfonline.com This is indicated by fluorescence anisotropy values that are lower than the theoretical maximum, suggesting a distortion from the ground-state geometry. tandfonline.com For DBP, it has been proposed that the two halves of the molecule are twisted relative to each other by approximately 5 degrees in the ground state (S₀) and this twist increases to about 10 degrees in the S₁ state. tandfonline.com
The results from these linear dichroism studies are crucial for understanding the fundamental photophysical properties of large, non-planar polycyclic aromatic hydrocarbons. The data obtained for dibenzo[cd,lm]perylene provide a strong model for the expected electronic transition properties of other dibenzoperylene isomers like this compound.
| Parameter | Dibenzo[cd,lm]perylene (DBP) | Tribenzo[a,cd,lm]perylene (TBP) | Reference |
| Electronic Transitions (Polarization) | Three transitions identified with assigned polarizations. | Five transitions identified with assigned polarizations. | tandfonline.com |
| Excited State Geometry | Evidence of geometry change in the first excited singlet state (S₁). | Evidence of geometry change in the first excited singlet state (S₁). | tandfonline.comtandfonline.com |
| Anisotropy Values | Fluorescence anisotropy values less than 0.4, indicating excited state distortion. | Fluorescence anisotropy values less than 0.4, indicating excited state distortion. | tandfonline.com |
| Structural Distortion | Predicted twist of ~10° between molecular halves in the S₁ state. | Not specified. | tandfonline.com |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic structure and related properties of Dibenzo[a,o]perylene. These calculations are based on the principles of quantum mechanics and can provide highly accurate predictions of molecular properties.
Density Functional Theory (DFT) has become a standard method for investigating the properties of large polycyclic aromatic hydrocarbons (PAHs) due to its favorable balance between computational cost and accuracy. researchgate.net The B3LYP hybrid functional is frequently employed for these types of molecules. researchgate.netresearchgate.net
DFT calculations are instrumental in determining the optimized geometry of this compound and its derivatives. For instance, in studies of overcrowded large PAHs like hexabenzo[a,cd,f,j,lm,o]perylene, DFT has been used to calculate the energies and geometries of different conformations. tandfonline.com The B3LYP method, in particular, has been utilized to identify the global minimum energy structures and higher-energy local minima. researchgate.nettandfonline.com Furthermore, DFT is applied to compute various electronic properties, including nucleus-independent chemical shift (NICS) values, which provide a measure of the aromatic character of the different rings within the PAH structure. tandfonline.com
Table 1: Representative DFT Functionals and Basis Sets for PAH Analysis
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d) | Geometry optimization, conformational analysis researchgate.nettandfonline.com |
| B3LYP | 6-311G** | Calculation of stationary point conformations and their energies researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules. nih.gov This method is particularly valuable for interpreting the electronic absorption and emission spectra of complex aromatic systems. nih.govcapes.gov.br
TD-DFT calculations can predict the transition energies and oscillator strengths of electronic excitations, which correspond to the peaks observed in UV-Vis absorption spectra. acs.org For example, TD-DFT has been successfully used to study the effect of perfluorocyclopentene units on the absorption and emission spectra of benzoperylene-type PAHs. nih.govcapes.gov.br The method has also been applied to a wide range of PAH radical ions, demonstrating its ability to predict transition energies with a standard deviation of less than 0.3 eV from experimental results. acs.org The accuracy of TD-DFT is largely independent of the size of the PAH, the type of electronic transition, or the ionic state. acs.org
Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without the use of empirical parameters. wpmucdn.com While computationally more demanding than DFT, they provide a fundamental approach to solving the electronic Schrödinger equation. wpmucdn.com
In the study of large, sterically crowded PAHs, HF calculations are often used in conjunction with DFT methods. tandfonline.com For example, the conformational space of hexabenzo[a,cd,f,j,lm,o]perylene has been investigated using both HF and DFT (B3LYP) methods to determine the geometries and relative energies of its various conformers. tandfonline.com This dual approach allows for a more comprehensive understanding of the molecule's potential energy surface. researchgate.net
Molecular Mechanics Simulations
Molecular mechanics simulations offer a computationally efficient way to explore the conformational landscapes of large molecules. These simulations use classical force fields to model the potential energy of a system as a function of its atomic coordinates.
For nonplanar aromatic hydrocarbons, molecular mechanics calculations are employed to determine the ground-state structure and to investigate the possibility of conformational isomers. icm.edu.pl In a study of a related molecule, dibenzo[j,lm]phenanthro[5,4,3-αbcd]perylene, molecular mechanics was used to compute the geometry of two low-energy conformers, predicting one to be significantly more stable than the other. icm.edu.pl Molecular dynamics simulations have also been used to investigate the steric effects and conformational flexibility of diazadibenzoperylene ligands in metallosupramolecular assemblies. nih.gov
Conformational Analysis and Stability Studies
The presence of fused benzene (B151609) rings in this compound can lead to steric hindrance and non-planar geometries, making conformational analysis a critical aspect of its study.
Theoretical studies on overcrowded PAHs, such as tetrabenzo[a,cd,f,lm]perylene and hexabenzo[a,cd,f,j,lm,o]perylene, have revealed the existence of multiple stable or metastable conformations, often described as twisted or folded. researchgate.nettandfonline.com DFT calculations have been employed to determine the relative energies of these conformers. For instance, in hexabenzo[a,cd,f,j,lm,o]perylene, a twisted conformer was found to be the global minimum, with an anti-folded conformer being 20.5 kJ/mol higher in energy. tandfonline.com Such energy differences indicate that only the most stable conformer is likely to be present at room temperature. tandfonline.com The energy barriers for the interconversion between different conformers can also be calculated, providing insight into the dynamic stereochemistry of these molecules. tandfonline.comresearchgate.net
Table 2: Calculated Energy Differences Between Conformers of Overcrowded PAHs
| Molecule | Method | Conformer 1 | Conformer 2 | Energy Difference (kJ/mol) | Reference |
|---|---|---|---|---|---|
| Tetrabenzo[a,cd,f,lm]perylene | B3LYP/6-311G** | anti-folded a-Cs-1 | twisted-folded tf-C2-1 | 0.2 | researchgate.net |
Electronic Structure and Orbital Energy Level Analysis
The electronic structure of this compound, particularly the energies of its frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—dictates its optoelectronic properties.
Quantum chemical calculations are essential for analyzing the electronic structure and orbital energy levels. acs.orgfigshare.com For instance, in dibenzo[hi,st]ovalene derivatives, DFT calculations have shown how different peripheral substituents can tune the HOMO and LUMO energy levels. acs.orgmpg.de The HOMO-LUMO gap is a key parameter that correlates with the optical and electrochemical properties of the molecule. acs.orgmpg.de For example, a smaller HOMO-LUMO gap generally corresponds to a longer wavelength absorption maximum. acs.org The distribution of the electron clouds of the frontier orbitals can also be visualized to understand the nature of electronic transitions. acs.org In some complex dibenzocoronene derivatives, the key molecular orbitals have been described as consisting of perylene-like and coronene-like orbitals, which are responsible for absorptions at different wavelengths. acs.orgfigshare.com
Table 3: Calculated HOMO and LUMO Energies for Dibenzo[hi,st]ovalene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| DBOV-CF3 | -4.72 | -2.62 | 2.10 | acs.org |
| DBOV-C12 | ~ -4.5 | ~ -2.4 | ~ 2.1 | acs.org |
| DBOV-DMEP | ~ -4.5 | ~ -2.4 | ~ 2.1 | acs.org |
| DBOV-TMOP | ~ -4.5 | ~ -2.4 | ~ 2.1 | acs.org |
Reactivity Prediction and Mechanistic Insights
Theoretical and computational chemistry provide powerful tools for understanding and predicting the reactivity of complex polycyclic aromatic hydrocarbons (PAHs) like this compound. By modeling the electronic structure and energetic landscapes of molecules, these methods offer deep insights into reaction mechanisms and the likely sites of chemical attack.
At the heart of these computational approaches is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.govfrontiersin.org DFT calculations allow for the optimization of molecular geometries and the determination of key electronic properties that govern reactivity. nih.gov For PAHs, reactivity predictions often rely on the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is most likely to act as an electron donor or acceptor, respectively. acs.org
Several theoretical indices and methods are employed to predict the most reactive sites on a PAH framework for various reactions, such as electrophilic or nucleophilic attack. These include:
Average Local Ionization Energy (ALIE): This method identifies the sites on a molecule where an electron is most easily removed, thus predicting the most probable locations for electrophilic attack. nih.gov
Condensed Fukui Functions (CFF): These functions are used to describe the change in electron density at a specific atomic site when the total number of electrons in the molecule changes, effectively predicting sites for electrophilic, nucleophilic, and radical attack. nih.govmdpi.comnih.gov
Population Analysis of π Electrons: For planar aromatic systems, analyzing the distribution of π electrons can reveal electron-rich or electron-poor regions, which are correlated with reactivity towards electrophiles and nucleophiles. acs.org
Thermodynamic calculations are also crucial for predicting reactivity and reaction outcomes. The calculation of properties such as the enthalpy of formation (ΔHf) provides fundamental data on the stability of a molecule. Computational methods, such as the G3MP2B3 composite method, have been used to predict these values for a wide range of PAHs. nih.gov For this compound, a predicted enthalpy of formation has been calculated, providing a quantitative measure of its thermodynamic stability relative to other isomers and related compounds. nih.gov
Table 4.5.1: Predicted Gas-Phase Enthalpy of Formation for this compound
| Compound | Formula | Computational Method | Predicted ΔHf (kJ/mol) at 298 K |
|---|---|---|---|
| This compound | C28H16 | G3MP2B3 | 532.9 |
Data sourced from a first-principles prediction study. nih.gov
Mechanistic insights into how compounds like this compound are formed or how they react are also elucidated through computational chemistry. Theoretical studies on related perylene (B46583) derivatives have explored various reaction pathways. For instance, the mechanism of anionic cyclodehydrogenation, a method for synthesizing perylenes from 1,1'-binaphthyl precursors, has been analyzed using DFT. nih.govacs.org These calculations have shown that the key cyclization step likely proceeds through a binaphthyl dianion with an open-shell diradical nature, rather than a radical anion intermediate. nih.govacs.org
Furthermore, the electrochemical behavior of these molecules can be predicted and understood through computational models. The oxidation potential of a molecule, which is related to the energy of its HOMO, is a key indicator of its electron-donating ability. A comparative study of π-extended perylene bisimide (PBI) derivatives found that a Dibenzo[a,o]-fused PBI showed a reversible oxidation wave at a more positive potential compared to a Dibenzo[a,f]-fused PBI derivative. researchgate.net This indicates that the this compound core in this specific derivative has a lower-lying HOMO level, making it more resistant to oxidation than the Dibenzo[a,f]perylene (B85667) analogue. researchgate.net
Table 4.5.2: Comparative Electrochemical Data for Dibenzo-Fused Perylene Derivatives
| Compound Derivative | Core Structure | Observation |
|---|---|---|
| Dibenzo[a,f]-fused PBI | Dibenzo[a,f]perylene | Reversible oxidation wave at a less positive potential. |
| Dibenzo[a,o]-fused PBI | This compound | Reversible oxidation wave at a more positive potential. |
Data adapted from a study on dibenzo-fused perylene bisimides. researchgate.net
By combining these theoretical approaches, a comprehensive picture of the reactivity of this compound can be developed. These computational predictions are invaluable for guiding synthetic efforts and for understanding the behavior of this and other complex PAHs in various chemical environments.
Based on a comprehensive search for scientific literature, there is no available information regarding the specific applications of the chemical compound “this compound” in the fields of Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaic (OPV) cells as outlined in the request.
Similarly, there is no accessible information on the use of this compound as an electron donor/acceptor material or in the active layer composition of OPV cells.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content that strictly adheres to the provided outline for the compound this compound.
No Specific Research Data Found for this compound in the Requested Applications
The provided outline requests detailed information on the use of this compound in:
Tandem Organic Solar Cells
Organic Field-Effect Transistors (OFETs) , including charge carrier mobility and ambipolar transport characteristics.
Advanced Optoelectronic Devices , such as fluorescent solar concentrators and electrophotographic devices.
Extensive searches have yielded no specific studies, performance data, or detailed research findings for this compound within these contexts. The available body of research predominantly focuses on functionalized perylene structures, which are engineered to enhance their electronic and optical properties for specific device applications.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline and focuses solely on this compound. Any attempt to do so would involve extrapolating data from other related but distinct compounds, which would be scientifically inaccurate and misleading.
This lack of specific information suggests that this compound may not be a primary focus of current research for these particular applications, or that such research has not been published in accessible formats.
Applications in Organic Electronics and Optoelectronics
Advanced Optoelectronic Devices
Optical Power Limiting Materials
Optical power limiting (OPL) is a phenomenon where the transmittance of a material decreases with an increase in the intensity of incident light. This property is crucial for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. Materials exhibiting strong nonlinear absorption (NLA), such as two-photon absorption (2PA) or excited-state absorption (ESA), are effective for OPL applications.
While direct studies on the optical power limiting capabilities of Dibenzo[a,o]perylene are scarce, research on related perylene (B46583) diimide (PDI) derivatives has demonstrated their significant potential in this area. The strong absorption of photo-generated PDI radical anions has been shown to be effective for the optical limiting of nanosecond laser pulses in the 650–800 nm range. researchgate.net Furthermore, donor-PDI dyads have been designed to maximize optical suppression at specific wavelengths through two-photon absorption (2PA)-induced optical limiting. researchgate.net
Computational studies on perylene diimide and biomolecule complexes have also explored their nonlinear optical (NLO) properties, which are fundamental to optical power limiting. researchgate.netresearchgate.net These studies investigate factors like hyperpolarizability, which contributes to the NLO response. researchgate.net The exploration of PDI derivatives in this context suggests that the inherent electronic structure of the perylene core, which is present in this compound, is conducive to engineering materials with significant NLO properties.
Fluorescence-Based Sensors and Probes
Fluorescence-based sensors and probes are powerful analytical tools that offer high sensitivity and selectivity for the detection of various analytes, including metal ions, anions, and biologically relevant molecules. researchgate.net Perylene diimide (PDI) derivatives have been extensively developed as fluorescent sensors due to their excellent photostability, high fluorescence quantum yields, and the tunability of their optical properties through chemical modification. mdpi.comnih.govresearchgate.net
Metal Ion Sensing:
PDI-based fluorescent sensors have been successfully designed for the detection of a wide range of metal ions. mdpi.com The sensing mechanism often involves the chelation of the metal ion by receptor moieties attached to the PDI core, which in turn modulates the fluorescence output of the PDI fluorophore. rsc.org This can occur through processes like photo-induced electron transfer (PET), where the binding of a metal ion inhibits the PET process and leads to a "turn-on" fluorescence response. rsc.org
For instance, a PDI derivative functionalized with N,N-di-(2-pyridylmethyl)-ethane-1,2-diamine (PDI-DIDPA) has been shown to be a highly selective and sensitive "turn-on" fluorescent probe for Zn²⁺ and Cd²⁺ ions. rsc.org The detection limits for these ions were reported to be as low as 32 nM and 48 nM, respectively. rsc.org Another water-soluble perylene diimide derivative has been synthesized for the detection of various metal ions, where the fluorescence of the compound is quenched in the presence of Fe³⁺, Pb²⁺, Al³⁺, and Cu²⁺. sciengine.com
Anion and Small Molecule Sensing:
The versatility of PDI-based sensors extends to the detection of anions and small molecules. The interaction between the PDI core and anions can occur through mechanisms such as hydrogen bonding and anion-π interactions, leading to a detectable change in the fluorescence signal. researchgate.net Furthermore, PDI-based fluorescent sensors have been developed for the detection of environmentally hazardous substances like perfluorooctane sulfonate (PFOS) in aqueous solutions with high sensitivity and selectivity. utah.edu
Chemical Reactivity and Functionalization Strategies
Regioselective Functionalization Techniques
The precise introduction of functional groups at specific positions on the dibenzo[a,o]perylene (DBOV) core is crucial for tailoring its properties for various applications. chemistryviews.org A significant breakthrough in this area has been the development of regioselective bromination. chemistryviews.org
Researchers have successfully achieved the bromination of the 3- and 11-positions of a DBOV derivative. chemistryviews.org This was accomplished by treating a DBOV molecule, which was already substituted with two mesityl groups at the 6- and 14-positions, with N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) at room temperature. chemistryviews.org This method yielded the desired dibrominated product in a high yield of 79%. chemistryviews.org
The resulting brominated DBOV serves as a versatile platform for further modifications. chemistryviews.org Standard cross-coupling reactions, such as Suzuki and Sonogashira couplings, have been effectively employed to introduce various aryl and triisopropyl (TIPS)-protected ethynyl (B1212043) groups at these specific positions. chemistryviews.org This regioselective approach opens up avenues for creating a wide array of DBOV derivatives with customized functionalities. chemistryviews.org
For perylene (B46583) structures in general, regioselective functionalization can also be influenced by existing substituents. For instance, 1-(4-tert-butylphenoxy)perylene undergoes regioselective bromination at the 7-position. researchmap.jp This preference is attributed to the electronic-donating effect of the aryloxy group and steric hindrance that disfavors substitution at the nearby 12-position. researchmap.jp Further bromination can then be directed to the 12-position, providing a pathway to disubstituted perylenes. researchmap.jp
Bay-Region Functionalization Effects
Functionalization at the bay region of perylene and its derivatives, including this compound, profoundly influences their molecular structure and properties. mdpi.comcolumbia.edu This strategic modification is a key tool for tuning these molecules for specific applications in materials science. columbia.edu
Impact on Electronic and Optical Properties
Modifying the bay region of perylenes is a primary strategy for tuning their electronic and optical characteristics. mdpi.commdpi.com The introduction of substituents in this sterically crowded area can lead to significant shifts in the molecule's absorption and emission spectra. mdpi.com
For example, the introduction of electron-donating groups like phenoxy or alkylamino groups can cause a red-shift in both absorption and emission maxima. mdpi.com Conversely, attaching electron-withdrawing groups can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.org
The nature of the substituent plays a critical role. Halogenation, for instance, alters electronic properties based on the specific halogen atom. Chlorination can lead to a red-shifted absorption and a lower electron affinity compared to fluorination, due to the delocalization of electrons between the perylene core and the chlorine atom's 3d orbitals. acs.org
The introduction of bulky aryl groups via alkyne benzannulation in the bay regions has been shown to cause a large bathochromic (red) shift in both absorbance and fluorescence. nsf.gov This effect is primarily due to a decrease in molecular symmetry resulting from the steric crowding. nsf.gov
Induction of Molecular Distortion and Planarity
A key consequence of bay-region functionalization is the distortion of the typically planar perylene backbone. researchgate.net Steric hindrance between substituents in the bay area forces the molecule to twist. acs.orgresearchgate.net
This induced non-planarity is a direct result of steric and electrostatic repulsion between the substituents. mdpi.commdpi.com For instance, the introduction of four chlorine atoms in the bay region of a perylene diimide (PDI) can result in a significant twist of 37 degrees. mdpi.com Similarly, X-ray crystallographic analyses of octasubstituted perylenes with bulky groups in the bay regions confirm a twisted structure. acs.org
This molecular distortion has important implications for the material's properties in the solid state. The twisted conformation can suppress intermolecular π–π stacking, which is often responsible for fluorescence quenching. acs.org As a result, bay-functionalized, non-planar perylenes can exhibit moderate to high fluorescence quantum yields even in the solid state. acs.org The degree of twisting and the resulting chirality can be controlled by the size and nature of the bay substituents. nsf.gov
Strategies for Tuning Electronic Properties
The electronic properties of this compound and related polycyclic aromatic hydrocarbons (PAHs) can be precisely controlled through targeted functionalization strategies. mdpi.comscispace.com These modifications are essential for optimizing the performance of these materials in organic electronic devices. uclouvain.be
Halogenation Effects (F, Cl)
Halogenation is a widely used and effective method for modulating the electronic properties of organic semiconductors. acs.orgresearchgate.net The introduction of fluorine or chlorine atoms to the perylene core can significantly alter the energy levels of the molecular orbitals. acs.org
Fluorination is known to lower the energy levels of both the HOMO and LUMO. researchgate.net In contrast, chlorination can also lower the LUMO level, but its effect on the HOMO-LUMO gap can be different from that of fluorination. acs.orgacs.org When the introduction of chlorine does not distort the planarity of the conjugated core, it can lead to a slightly smaller HOMO-LUMO gap compared to its fluorinated counterpart. acs.org This is attributed to the presence of empty 3d orbitals in chlorine, which can accept π-electrons from the aromatic core, a type of delocalization not possible with fluorine. acs.orgacs.org
The position and number of halogen atoms are also crucial factors that influence the final electronic properties and crystal packing of the molecules. acs.org For example, in a study on halogenated dibenzo[a,j]perylenes, a chlorinated derivative exhibited a higher hole mobility compared to both its fluorinated and non-halogenated counterparts, demonstrating the potential of chlorination to enhance charge transport properties. acs.org
Substituent Effects (e.g., Ethynyl, Aryl, Alkyl Groups)
Beyond halogenation, the introduction of various organic functional groups is a powerful tool for tuning electronic properties. researchmap.jpacs.org The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a pivotal role. libretexts.orgrsc.org
Ethynyl groups , particularly when conjugated with other moieties, can significantly impact the electronic structure. For instance, the introduction of a TIPS-ethynyl group to a dibenzo[hi,st]ovalene core resulted in a 40 nm red-shift in the optical absorption, indicating efficient π-conjugation and a narrowing of the optical gap. mpg.de However, the presence of silylethynyl groups can also increase vibronic coupling and enhance intersystem crossing, potentially leading to a lower fluorescence quantum yield. mpg.de
Aryl groups can have a varied influence depending on their own electronic properties and their dihedral angle with the perylene core. mpg.deacs.org If there is a large dihedral angle, the electronic influence on the core's absorption spectrum may be minimal. mpg.de However, aryl groups with strong donor or acceptor characteristics that are well-conjugated with the core can substantially polarize the molecule. rsc.org Attaching electron-donating aryl groups generally leads to a smaller HOMO-LUMO energy gap, while electron-withdrawing groups have the opposite effect. mdpi.com
Alkyl groups , while primarily introduced to improve solubility, also have electronic effects. libretexts.org They are generally considered weak electron-donating groups through an inductive effect, which can slightly raise the HOMO energy level. libretexts.org Increasing the steric bulk of alkyl groups can also indirectly influence electronic properties by forcing a greater twist in the molecular backbone, thereby affecting conjugation. libretexts.org
Data on Substituent Effects on this compound Derivatives
| Substituent | Position | Effect on HOMO/LUMO | Impact on Absorption/Emission | Reference |
| Chlorine (Cl) | Bay Region | Lowers LUMO, smaller gap than F | Red-shifted absorption | acs.orgacs.org |
| Fluorine (F) | Bay Region | Lowers HOMO and LUMO | - | researchgate.net |
| TIPS-Ethynyl | - | Efficient π-conjugation | Red-shifted absorption | mpg.de |
| Aryl (electron-donating) | Bay Region | Smaller HOMO-LUMO gap | Red-shifted absorption/emission | nsf.govmdpi.com |
| Aryl (electron-withdrawing) | Bay Region | Larger HOMO-LUMO gap | - | mdpi.com |
Core Extension Methodologies
The expansion of the this compound core, and more broadly the perylene framework, is a critical strategy for tuning the optoelectronic properties of these polycyclic aromatic hydrocarbons (PAHs). mdpi.com Methodologies for extending the π-conjugated system primarily focus on annulation reactions at the bay regions of the perylene core. mdpi.comnih.gov These strategies, often referred to as annulative π-extension (APEX), provide powerful and efficient routes to construct larger, functionalized PAHs and nanographene structures. mdpi.comnih.govresearchgate.net Key approaches include Diels-Alder cycloadditions, transition-metal-catalyzed cross-coupling reactions followed by cyclization, and oxidative cyclodehydrogenation.
Diels-Alder Cycloaddition
The Diels-Alder [4+2] cycloaddition is a highly effective one-step method for fusing new aromatic rings onto the bay regions of a perylene core. mdpi.comnih.gov This APEX strategy minimizes the number of synthetic steps compared to multi-step approaches that require pre-functionalization of the substrate. mdpi.com The reaction involves treating the perylene derivative with a suitable dienophile, which can range from maleic anhydride (B1165640) and its derivatives to various acetylenes and in-situ generated benzynes. mdpi.comumh.es
Research has demonstrated the versatility of this method. For instance, the reaction of perylene with maleic anhydride can be optimized to achieve yields of up to 100% using p-chloranil as an oxidizing agent in an oil bath at 240 °C. mdpi.com Similarly, using benzynes generated from (trimethylsilyl)aryl triflates as dienophiles allows for the fusion of aromatic rings to the bay areas of perylenediimides (PDIs), achieving yields as high as 70% for a single annulation and 80% for a double annulation, resulting in a dibenzocoronenediimide structure. umh.es The reaction is also effective with substituted and heteroaromatic benzynes. umh.es
The choice of dienophile significantly influences the final structure. Acetylenic dienophiles can be used to introduce benzene (B151609) rings, while diazo-dienophiles introduce nitrogen atoms into the newly formed ring system. mdpi.com
Table 1: Examples of Diels-Alder Reactions for Perylene Core Extension
This table presents a selection of dienophiles used in Diels-Alder reactions with perylene, along with reaction conditions and reported yields.
| Dienophile | Reagents and Conditions | Yield | Reference |
| Maleic Anhydride | p-chloranil, oil bath at 240 °C, 10 min | 100% | mdpi.com |
| Maleic Anhydride | p-chloranil, PhNO₂, 190–200 °C, 20 min | - | mdpi.com |
| Isobutyl acrylate | p-chloranil, p-hydroxyanisole, reflux (132 °C) | - | mdpi.com |
| Diethyl diazene (B1210634) dicarboxylate | 160 °C, 1.5 h | 40% | mdpi.com |
| Diisopropyl diazene dicarboxylate | 160 °C, 4.5 h | 32% | mdpi.com |
| Benzyne (from 2-(trimethylsilyl)phenyl triflate) | CsF, 18-crown-6, CH₃CN/THF | 70% (mono-adduct) | umh.es |
| Benzyne (from 2-(trimethylsilyl)phenyl triflate) | CsF, 18-crown-6, CH₃CN/THF | 80% (di-adduct) | umh.es |
Transition-Metal-Catalyzed Annulation
Transition-metal catalysis offers another robust pathway for core extension, often involving a sequence of a cross-coupling reaction followed by a cyclization step. nii.ac.jp Palladium- and platinum-catalyzed reactions are prominent in this area. acs.org
One common strategy involves the Sonogashira coupling of a halogenated perylene derivative with an alkyne, followed by a cyclization reaction to form the new fused ring. acs.org For example, 3,11-dibromo-6,14-dimesityldibenzo[hi,st]ovalene was successfully coupled with triisopropylsilyl (TIPS) acetylene (B1199291) using a Pd(PPh₃)₂Cl₂ catalyst. acs.org After desilylation, the resulting terminal alkyne was cyclized using PtCl₂ in toluene (B28343) at 80 °C, yielding the benzannulated product. acs.org
Direct annulation is another powerful technique. A Pd-catalyzed direct annulation of diphenylacetylene (B1204595) onto 3,11-dibromo-6,14-dimesityldibenzo[hi,st]ovalene has been used to form new fused six-membered rings. acs.org More complex cascade reactions have also been developed. A double intermolecular Pd-catalyzed cascade crossover annulation has been employed to synthesize a novel ladder-type pyrrole-fused dibenzo[a,e]pentalene, demonstrating the power of this method to create extended, heteroatom-containing structures. rylene-wang.com
Suzuki Coupling and Subsequent Cyclization
The Suzuki-Miyaura coupling is a versatile tool for creating aryl-aryl bonds, which can then be used to construct extended π-systems via a subsequent cyclization step. mdpi.com This approach is particularly useful for synthesizing larger, complex structures. For example, a perylene bisimide tetramer with a thiophene (B33073) ring-fused structure was obtained through a double Suzuki-Miyaura coupling followed by oxidative aromatization. mdpi.com
A highly efficient one-pot method for the bay-annulation of perylene diimides involves a mild Suzuki coupling followed by an air-mediated, ambient-light-induced photocyclization. nii.ac.jp This strategy avoids harsh conditions often associated with other cyclization methods like the Scholl reaction and provides a facile route to contorted, electron-deficient PAHs. nii.ac.jp The synthesis of quaterrylene (B86737) monoimide has also been achieved by the Suzuki coupling of a perylene monoimide-boronic ester with a dibromoperylene, followed by cyclodehydrogenation. researchgate.net
Oxidative and Photochemical Cyclization
Oxidative cyclodehydrogenation, widely known as the Scholl reaction, is a classic method for creating carbon-carbon bonds between aromatic systems, leading to planar, fused PAHs. researchgate.net It is often the final step in a multi-step synthesis to planarize a pre-assembled oligophenylene precursor. researchgate.netacs.org While effective, the Scholl reaction can sometimes require harsh conditions and may lead to undesired side products. nii.ac.jp
Intramolecular photocyclization offers a milder alternative for ring formation. The Mallory reaction, which involves the photocyclization of stilbene-type precursors, has been successfully applied to the synthesis of fluorine-containing dibenzoanthracene and benzoperylene derivatives. mdpi.com This light-induced reaction proceeds via a cis-trans isomerization followed by ring closure. mdpi.com
Table 2: Comparison of Core Extension Methodologies for Perylene Derivatives
This table summarizes the primary methodologies used for extending the core of perylene-based compounds.
| Methodology | General Approach | Key Reagents/Conditions | Outcome | Reference(s) |
| Diels-Alder Cycloaddition | One-step [4+2] cycloaddition to the bay region followed by aromatization. | Dienophiles (e.g., maleic anhydride, benzynes, acetylenes), often with an oxidant (p-chloranil) or heat. | Efficient, single-step formation of new fused rings (APEX strategy). | mdpi.comnih.govumh.es |
| Pd-Catalyzed Annulation | Multi-step sequence involving Sonogashira coupling and subsequent cyclization, or direct C-H annulation. | Pd/Cu or Pt catalysts, halogenated PAHs, alkynes. | Forms new fused five-, six-, or eight-membered rings. | acs.orgrylene-wang.com |
| Suzuki Coupling & Cyclization | Suzuki-Miyaura coupling to form an aryl-aryl linkage, followed by a cyclization step. | Pd catalyst, boronic esters/acids, halogenated PAHs; followed by oxidative or photochemical cyclization. | Versatile for building large, complex PAHs, including heteroatom-fused systems. | mdpi.comnii.ac.jpresearchgate.net |
| Scholl Reaction | Intramolecular oxidative cyclodehydrogenation. | Lewis acids (e.g., FeCl₃, AlCl₃) and an oxidant. | Planarization of oligophenylene precursors to form large, fused PAHs. | nii.ac.jpresearchgate.net |
| Mallory Reaction | Intramolecular photocyclization of stilbene-type precursors. | UV light, often with an oxidant like iodine. | Forms phenanthrene-like fused rings under mild conditions. | mdpi.com |
Supramolecular Chemistry and Self Assembly
Molecular Design Principles for Self-Assembly
The self-assembly of dibenzo[a,o]perylene and its derivatives is not a random process but a highly programmable one, guided by strategic molecular design. rsc.org The primary design principle involves functionalizing the rigid aromatic core at its peripheral positions to finely tune the intermolecular forces that govern aggregation. acs.orgresearchgate.net
A key strategy is the attachment of flexible aliphatic chains to the periphery of the this compound core. rsc.org This design induces a microphase separation between the rigid, aromatic central units and the flexible, non-aromatic side chains. The aromatic cores tend to stack together to maximize favorable π-interactions, while the aliphatic chains segregate into a surrounding disordered mantle. This balance is crucial for the formation of ordered, yet dynamic, supramolecular structures like liquid crystals. rsc.org
Furthermore, the introduction of specific functional groups capable of forming directional interactions, such as those for hydrogen bonding, provides another layer of control. acs.org By placing these groups at specific locations on the molecule, scientists can dictate the geometry and stability of the resulting assemblies. wsu.edu The choice of substituents, whether they are electron-donating or electron-withdrawing, can also alter the electronic properties of the core, influencing the nature of the intermolecular interactions. chemrxiv.org These design principles allow for the creation of a wide array of nanostructures with tailored properties. acs.org
Intermolecular Interactions Driving Assembly
The formation of stable supramolecular structures from this compound building blocks is driven by a combination of non-covalent interactions. The interplay between these forces determines the final architecture and properties of the assembled material. researchgate.net
The dominant force driving the self-assembly of this compound and its analogues is the π–π stacking interaction. rsc.org The large, flat, and electron-rich surface of the polycyclic aromatic core facilitates strong, attractive, non-covalent interactions with adjacent molecules. This leads to the formation of face-to-face stacks, which are the fundamental motif in many of their assembled structures. rsc.orgacs.org
These interactions are so significant that aggregation can be observed even in dilute solutions. acs.org The typical distance between stacked molecules is approximately 0.35 to 0.38 Å. rsc.orgrsc.org The geometry of the stack can vary, with molecules adopting co-facial, rotated, or slipped-stack arrangements, which in turn influences the electronic communication between the units. acs.orgrsc.org Studies on related perylene (B46583) diimide (PDI) macrocycles have shown that pre-organizing the units can enforce strong through-space electronic communication via these stacking interactions. acs.org
| Derivative Family | Key Finding | Stacking Distance (Å) | Source |
|---|---|---|---|
| Perylene Diimide (PDI) Tetramers | Exhibited both intramolecular and intermolecular π–π stacking. | 3.7–3.8 | rsc.org |
| Dibenzo[hi,st]ovalene | Strong π–π interactions lead to columnar structures. | ~3.6 | rsc.org |
| DNA-PDI Conjugates | DNA backbone encodes a specific 45° rotated, closely π-stacked arrangement. | Not specified | acs.org |
| PDI Radical Anion Dimer | A transition from strong antiferromagnetic to moderate ferromagnetic properties occurs with changes in interplanar distance and rotation angle. | Not specified | rsc.org |
While π–π stacking provides the primary driving force for aggregation, hydrogen bonds offer directionality and specificity, allowing for more complex and well-defined architectures. pnas.orgrsc.org By incorporating functional groups such as carboxylic acids (-COOH), alcohols (-OH), amides, or amines (-NH2) onto the this compound scaffold, researchers can program the molecules to assemble in a predetermined manner. rsc.orgresearchgate.net
A notable example involves diazadibenzoperylene dyes functionalized with pyridine (B92270) groups, which are ditopic hydrogen-bond acceptors. pnas.orgnih.gov When mixed with a ditopic hydrogen-bond donor like isophthalic acid, they form extended polymeric chains. pnas.orgnih.gov Spectroscopic analysis revealed that the formation of these assemblies is not due to hydrogen bonding alone but relies on a cooperative effect where the initial hydrogen bonds facilitate subsequent π–π stacking between the dye molecules. pnas.orgnih.gov This synergy is crucial; if the π-stacking is weakened by introducing bulky side groups, the extended assemblies fail to form, highlighting the delicate balance of interactions. pnas.orgnih.gov
In aqueous or other polar environments, the hydrophobic effect becomes a powerful driving force for self-assembly. acs.org The large, non-polar aromatic core of this compound is poorly solvated by water molecules. mdpi.com To minimize the unfavorable interface between the hydrophobic surface and the polar solvent, the molecules aggregate, effectively expelling water from their interacting surfaces. acs.orgmdpi.com
This principle has been demonstrated with amphiphilic derivatives of perylene bisimide (PBI), where one side of the molecule is hydrophobic and the other is hydrophilic. rsc.org In water-rich solvent mixtures, these molecules spontaneously assemble into various nanostructures, including fibers and vesicles, driven by the need to sequester the hydrophobic PDI cores from the aqueous medium. rsc.org This effect is also a key driver in the assembly of DNA-PDI conjugates, where the hydrophobicity of the PDI units promotes their stacking within the larger, water-soluble DNA structure. acs.org
Formation of Ordered Structures
The culmination of directed molecular design and controlled intermolecular interactions is the formation of highly ordered, extended supramolecular structures. These assemblies can exhibit properties, such as liquid crystallinity, that are absent in the individual molecules.
Derivatives of this compound and other large, disc-shaped polycyclic aromatic hydrocarbons are well-known to form discotic liquid crystalline phases, most notably columnar phases. rsc.orgacs.orgaub.edu.lb In these phases, the flat aromatic cores stack one on top of the other, forming extended one-dimensional columns. rsc.orgacs.org These columns then arrange themselves into a two-dimensional lattice, which can be hexagonal, rectangular, or more complex. researchgate.net
The formation of columnar phases is a direct result of the molecular design principle of combining a rigid core with flexible peripheral chains. rsc.org The strong π–π stacking interactions drive the formation of the central columns, while the incompatible aliphatic side chains create a fluid-like, disordered matrix around them. This microphase segregation allows the material to flow like a liquid while maintaining a high degree of order along the column axis. rsc.org Research on a dibenzo[hi,st]ovalene derivative, a close structural relative, showed that the steric demand of the side groups can induce a helical twist within the columns, leading to even more complex chiral superstructures. rsc.org These columnar structures are of particular interest because the continuous π-stacked pathway along the column axis provides an excellent conduit for charge transport, making them promising materials for organic electronics. acs.orgaub.edu.lb
| Compound Family | Phase Type | Key Structural Feature | Source |
|---|---|---|---|
| Dibenzo[hi,st]ovalene Derivative | Columnar | Molecules form helical stacks due to steric hindrance of side groups. | rsc.org |
| Perylene Derivatives | Columnar | Forms a 1D pathway for anisotropic charge migration. | acs.org |
| Dibenzophenazine Derivatives | Columnar Hexagonal (Colhd), Lamellarized Columnar (p2mg) | Asymmetric molecules arrange in a lattice, with one derivative showing an unusual lamellarized structure. | researchgate.net |
| Naphthalene (B1677914)/Perylene Bisimide Derivatives | Columnar | Donor-acceptor architecture with flexible peripheral chains to ensure liquid crystallinity. | researchgate.net |
Liquid Crystalline Behavior
The ability of molecules to form liquid crystalline (LC) phases is highly dependent on their molecular geometry. For disc-like molecules such as those based on a perylene core, the strong π-π stacking interactions between the aromatic cores are the primary driving force for self-assembly into columnar structures. rsc.org The attachment of flexible aliphatic side chains to the periphery of the rigid aromatic core is a common strategy to induce liquid crystallinity. rsc.org These chains promote a phase separation at the molecular level, facilitating the organization of the aromatic cores into columns, which then arrange themselves into various two-dimensional lattices. rsc.org
The table below details the liquid crystalline properties of representative discotic mesogens based on a dibenzophenazine core, illustrating the influence of peripheral ester groups on phase behavior.
| Compound (Ester Group) | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |
| Phenyl ester | 168 | 215 | Colh |
| 4-Fluorophenyl ester | 179 | 231 | Colh |
| 4-Chlorophenyl ester | 165 | 224 | Colh |
| 4-Bromophenyl ester | 163 | 221 | Colh |
| 4-(Trifluoromethyl)phenyl ester | 170 | 208 | Colh |
| Data sourced from studies on 2,3,6,7-tetrakis(hexyloxy)dibenzo[a,c]phenazine-11-carboxylic acid esters. mdpi.com |
Nanospheres and Nanotubes
While this compound itself is not typically known to form discrete nanospheres, the perylene core is a fundamental unit in the study of carbon-based nanomaterials like nanotubes. The planar, π-conjugated surface of perylene allows for strong, non-covalent binding to the surfaces of carbon nanotubes (CNTs). researchgate.net Molecular dynamics simulations have shown that perylene molecules adsorb strongly to CNT surfaces, a property that is retained even at elevated temperatures, suggesting applications in purification and functionalization of nanotubes. researchgate.net
Furthermore, the specific reactivity of the "bay regions" of perylene has been explored as a potential route for the controlled, metal-free growth of carbon nanotubes. researchgate.net The Diels-Alder cycloaddition reaction, particularly with acetylene (B1199291) or its equivalents, can be used to extend the PAH core. mdpi.com This strategy, often referred to as a cycloaddition/rearomatization process, has been proposed as a bottom-up approach to building specific carbon nanotube structures from well-defined molecular templates based on perylene and its larger analogues. researchgate.netmdpi.com
Thin Film Morphology and Packing Arrangement
The arrangement of molecules in the solid state, particularly in thin films, is critical for the performance of organic electronic devices. acs.org The charge transport properties of a material are directly influenced by the molecular packing and morphology of the film at the dielectric interface. d-nb.info For large PAHs like perylene derivatives, molecules often adopt an edge-on orientation to the substrate, with common packing motifs being herringbone and brick-wall (or slip-stacked) arrangements. acs.orgd-nb.info
The specific polymorph obtained can be influenced by processing conditions. For example, a chlorinated naphthalene diimide (Cl2-NDI), a molecule with a comparable rigid core, was shown to form a herringbone packing motif when processed from solution, but a two-dimensional brick-wall packing mode when processed by sublimation in air. d-nb.info These different arrangements have distinct π-π stacking distances and slip angles, which in turn lead to different charge carrier mobilities. d-nb.info
Annealing the thin film is a common technique used to improve molecular ordering and increase the size of crystalline domains. rsc.org Studies on bay-substituted terrylenes, another extended rylene, showed that thermal annealing increased crystalline domain size, which correlated with enhanced charge transport properties. rsc.org The morphology and molecular packing in these films are often characterized using techniques such as atomic force microscopy (AFM) and grazing incidence X-ray diffraction (GIXD). acs.orgrsc.org It is crucial to note that the structure within a thin film can be significantly different from that of a bulk single crystal, making direct characterization of the film essential for understanding device function. acs.org
The table below compares the crystal packing parameters for two different polymorphs of Cl2-NDI, highlighting how processing can alter the supramolecular arrangement.
| Polymorph | Processing Method | Packing Motif | π-π Distance (Å) | Molecular Tilt on Substrate |
| α-phase | Solution | Herringbone | 3.27 | ~67° |
| β-phase | Sublimation | Brick-wall | 3.29, 3.32 | ~90° |
| Data sourced from studies on a chlorinated naphthalene diimide derivative. d-nb.info |
Stimuli-Responsive Supramolecular Systems
Supramolecular systems are held together by reversible, non-covalent interactions, which allows them to be designed to assemble or disassemble in response to external stimuli such as light, heat, or the introduction of chemical species. acs.orgmdpi.com The dynamic nature of these systems makes them attractive for applications in sensing, molecular machinery, and controlled release. mdpi.comresearchgate.net
The π-stacking of perylene-based molecules is a key interaction that can be modulated by external triggers. A notable example is a photoresponsive gelator made from a perylene bisimide (PBI). colab.ws Photoreduction of the PBI unit to its stable radical anion alters the intermolecular packing forces within the self-assembled aggregates. colab.ws This change in the supramolecular structure leads to a significant change in the material's rheological properties, effectively switching the system's mechanical state with light. colab.ws
Host-guest chemistry provides another powerful tool for creating responsive systems. A supramolecular polymer was constructed using a bis(terpyridyl)dibenzo-24-crown-8 ligand, which first forms a primary polymer chain through coordination with Zn2+ ions. nankai.edu.cn This primary assembly can then be cross-linked through a secondary assembly process. An anthryl-dibenzylammonium guest molecule is added, which binds to the dibenzo-24-crown-8 (B80794) host sites on the polymer backbone. nankai.edu.cn Upon irradiation with UV light, the anthracene (B1667546) moieties dimerize, causing the system to form a stable gel. This gel can be reversibly disassembled back to a solution by heating, which breaks the anthracene dimers. nankai.edu.cn This hierarchical system demonstrates a sophisticated level of control, using both light and heat as orthogonal stimuli to control the material's state. nankai.edu.cn
Environmental Aspects and Degradation Mechanisms Academic Focus
Occurrence and Sources of Perylene-based PAHs in the Environment
Polycyclic Aromatic Hydrocarbons (PAHs), including perylene (B46583) and its derivatives, are ubiquitous environmental contaminants. Their presence in various environmental compartments is a result of both natural and anthropogenic processes.
Atmospheric Presence
Perylene-based PAHs are present in the atmosphere, primarily associated with particulate matter due to their low volatility. researchgate.net While specific atmospheric concentration data for Dibenzo[a,o]perylene is limited, studies on related compounds provide insights. For instance, benzo[ghi]perylene is prevalently found on atmospheric particles. researchgate.net The distribution between the gas and particulate phases for PAHs is dependent on their molecular weight, with higher molecular weight compounds like perylene-based PAHs being more associated with the particulate phase. researchgate.net Atmospheric transport allows these compounds to travel long distances from their sources.
Natural sources of atmospheric perylene include emissions from forest fires and volcanoes. nih.gov Anthropogenic sources are more significant and include incomplete combustion of fossil fuels for heat and power generation, as well as emissions from industrial processes and residential wood burning. nih.gov
Detection in Soil and Aquatic Sediments
Perylene and its derivatives are frequently detected in soil and aquatic sediments, which act as major environmental sinks for these persistent compounds. Perylene is often abundant in aquatic sediments and its origin can be complex, differing from typical anthropogenic PAHs. nih.govacs.org One significant source of perylene in these environments is believed to be the in-situ diagenesis of organic matter, potentially from terrestrial plant precursors transformed by microbial, particularly fungal, activity in soils which is then transported to aquatic systems. nih.govacs.orgwhoi.educas.cn This natural origin can sometimes outweigh direct anthropogenic inputs. researchgate.net
Concentrations of perylene in aquatic sediments can vary widely depending on the location and proximity to sources. For example, perylene concentrations ranging from 0.092 to 5.90 µg/g dry weight have been detected in sediments of rivers that feed the Great Lakes. nih.gov In high-altitude lakes, which are remote from direct pollution sources, the presence of perylene in sediments further supports the theory of its formation from natural precursors and atmospheric deposition. csic.es
The following table summarizes perylene concentrations found in various aquatic sediments from different studies.
| Location | Concentration Range (ng/g dry weight) |
| Rivers feeding the Great Lakes | 92 - 5900 |
| Lake George, MI | 196.0 - 620.7 |
| Eagle Harbor and President Point, WA | 17 - 500 |
| High-altitude lake sediments (Tatra) | up to 12,000 (total PAHs) |
Emission from Anthropogenic Sources (e.g., Fossil Fuel Combustion, Vehicle Exhaust)
Anthropogenic activities are a major source of perylene-based PAHs in the environment. These compounds are formed during the incomplete combustion of organic materials. Key anthropogenic sources include:
Fossil Fuel Combustion: The burning of coal, oil, and natural gas in power plants and industrial boilers releases a variety of PAHs, including those based on perylene. nih.gov
Vehicle Exhaust: Emissions from gasoline and diesel engines are a significant source of PAHs in urban environments. Dibenzopyrenes, which are structurally related to this compound, have been identified in the exhaust from both diesel and gasoline vehicles. researchgate.net
Industrial Processes: Various industrial activities contribute to the emission of perylene-based PAHs. These include coke production, asphalt production, and waste incineration. researchgate.netresearchgate.net
Residential Wood Burning: The combustion of wood in residential stoves and fireplaces is a notable source of these compounds, particularly in areas where wood is a common heating fuel. nih.gov
Environmental Transformation Pathways of PAHs
Once released into the environment, PAHs, including high molecular weight compounds like this compound, are subject to various transformation processes. These pathways determine their persistence, fate, and potential for causing harm.
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, is a key process in the natural attenuation of PAHs from the environment. tandfonline.comnih.gov This process is primarily carried out by microorganisms that can utilize these compounds as a source of carbon and energy or transform them cometabolically. asm.orgfrontiersin.org
A diverse range of microorganisms, including aerobic heterotrophic bacteria and cyanobacteria, are capable of degrading high molecular weight PAHs. gavinpublishers.comnih.gov
Aerobic Heterotrophic Bacteria:
Numerous bacterial species have been identified with the ability to degrade complex PAHs. gavinpublishers.com The initial step in the aerobic bacterial catabolism of a PAH molecule typically involves the action of a dioxygenase enzyme system, which introduces two hydroxyl groups to the aromatic ring, forming a dihydrodiol. nih.govfrontiersin.org This intermediate is then further metabolized through ring cleavage pathways, ultimately leading to compounds that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org
Several bacterial genera are known for their PAH-degrading capabilities, including Mycobacterium, Sphingomonas, Rhodococcus, and Pseudomonas. gavinpublishers.com For instance, Mycobacterium vanbaalenii PYR-1 can degrade a wide range of both low and high molecular weight PAHs. gavinpublishers.com The degradation of high molecular weight PAHs is often slower and may require the presence of a consortium of different bacterial species working together. asm.org
Cyanobacteria:
Cyanobacteria, which are photosynthetic bacteria, also play a role in the degradation of PAHs in aquatic environments. nih.govwalshmedicalmedia.com Several species of cyanobacteria have been shown to metabolize various PAHs, including naphthalene (B1677914) and phenanthrene (B1679779). frontiersin.org They can oxidize PAHs under photoautotrophic conditions, forming hydroxylated intermediates. walshmedicalmedia.com Some studies have shown that cyanobacteria can enhance the removal of pyrene and benzo[a]pyrene (B130552) in freshwater sediments. uni.lu Genera such as Oscillatoria and Anabaena have been implicated in the degradation of hydrocarbons. researchgate.net The amendment of freshwater sediments with cyanobacteria-derived organic matter has been shown to significantly enhance the removal of pyrene and benzo[a]pyrene. uni.lu
The following table provides a summary of microorganisms involved in the degradation of high molecular weight PAHs.
| Microorganism Type | Genera | Degraded Compounds (Examples) |
| Aerobic Heterotrophic Bacteria | Mycobacterium | Phenanthrene, Anthracene (B1667546), Pyrene, Benzo[a]anthracene, Benzo[a]pyrene |
| Sphingomonas | Phenanthrene, Benzo[a]anthracene | |
| Rhodococcus | Naphthalene | |
| Pseudomonas | Pyrene | |
| Bacillus | Pyrene, Benzo[a]anthracene | |
| Cyanobacteria | Oscillatoria | Naphthalene, Biphenyl |
| Anabaena | Petroleum hydrocarbons | |
| Nostoc | Petroleum hydrocarbons | |
| Fungi/Yeast | Hanseniaspora | Perylene, Benzo[ghi]perylene |
| Debaryomyces | Perylene, Benzo[ghi]perylene | |
| Rhodotorula | Benzo[ghi]perylene |
Data compiled from multiple sources. frontiersin.orggavinpublishers.comresearchgate.netepa.govresearchgate.net
Abiotic Degradation Mechanisms
The environmental persistence of this compound is largely governed by abiotic degradation processes, which occur without the involvement of living organisms. However, specific experimental data on the abiotic degradation of this compound is not extensively available in peer-reviewed literature. The following sections discuss the principal abiotic degradation mechanisms relevant to high-molecular-weight PAHs, noting the general lack of specific research for the this compound isomer.
Photodegradation, or the breakdown of molecules by light, is a primary mechanism for the removal of PAHs from the environment. For the related class of perylene di-imide dyes, photodegradation is known to involve processes like Type II photo-oxidation under aerobic conditions and photoreduction under anaerobic conditions nii.ac.jpresearchgate.net. These processes are often studied in the context of photocatalysis, where a semiconductor material absorbs light and generates reactive oxygen species that degrade the pollutant nih.govnih.govrsc.org. While photocatalysis has been explored for various PAHs and perylene derivatives, specific studies detailing the visible-light photocatalysis pathways, quantum yields, and degradation products for this compound are not readily found in the existing scientific literature.
Thermal degradation involves the breakdown of compounds at elevated temperatures. Perylene and its derivatives are generally known for their high thermal stability rsc.orgcolumbia.edu. For instance, studies on perylene-bisimide molecules show excellent thermal stability with decomposition temperatures often exceeding 400°C rsc.org. Similarly, research on thin solid films of bis(phenethylimido) perylene demonstrated that the molecule was not thermally degraded under the experimental conditions used for physical vapor deposition scielo.br. While this high stability is a known characteristic of the perylene core structure, specific research detailing the precise temperature thresholds, degradation kinetics, and products for this compound is limited.
Oxidative degradation is a significant chemical pathway for the transformation of PAHs in the environment, involving reactants like ozone, hydroxyl radicals, and other oxidizing agents. Research on the parent compound, perylene, has shown that its oxidation in an aqueous medium can lead to the formation of perylenequinones through intermediate species like monohydroxyperylene nih.govresearchgate.net. This type of oxidative degradation is considered a general pathway for many polycyclic aromatic hydrocarbons nih.govresearchgate.net. However, specific studies that identify the reaction rates, intermediate products, and final transformation products of the oxidative degradation of this compound are not extensively documented.
Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. Polycyclic aromatic hydrocarbons, including the parent compound perylene, are non-polar molecules with very low water solubility and lack functional groups that are susceptible to hydrolysis. Consequently, they are generally considered resistant to hydrolytic degradation under typical environmental conditions. While specific experimental confirmation for this compound is not available, its chemical structure suggests it would be highly stable against hydrolysis.
Advanced Remediation Strategies and Environmental Monitoring
The remediation of sites contaminated with high-molecular-weight PAHs like this compound is challenging due to their strong sorption to soil and sediment and their resistance to degradation. Advanced remediation strategies often target PAHs as a class of compounds rather than individual isomers.
Advanced remediation technologies that could be applied to this compound-contaminated sites include in-situ chemical oxidation (ISCO), which uses strong oxidants to destroy contaminants, and various forms of bioremediation and phytoremediation that use microorganisms or plants to break down or sequester pollutants. Thermal remediation techniques are also an option for heavily contaminated soils.
Environmental monitoring for this compound typically involves sophisticated analytical methods capable of detecting and quantifying specific PAH isomers in complex environmental matrices like soil, water, and air. Standard methods from organizations like the U.S. Environmental Protection Agency (EPA) exist for the analysis of PAHs, generally relying on gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence or MS detection. Furthermore, novel fluorescent sensors based on perylene derivatives are being developed for the detection of various environmental pollutants, showcasing the potential for new monitoring technologies nycu.edu.twmdpi.comsemanticscholar.orgresearchgate.net.
Q & A
Basic: What analytical techniques are recommended for identifying Dibenzo[a,o]perylene in environmental samples?
Methodological Answer:
this compound can be identified using high-performance liquid chromatography coupled with UV detection (HPLC-UV) by comparing retention times and spectral matches to certified standards . Gas chromatography-mass spectrometry (GC-MS) is also effective, leveraging molecular ion patterns (e.g., m/z 326 for C₂₆H₁₄ isomers) and fragmentation profiles . For UV spectral confirmation, solvent-dependent absorbance patterns (e.g., in CH₃CN/CH₂Cl₂) should align with reference spectra, noting band shifts due to solvent polarity .
Advanced: How can researchers resolve discrepancies in UV spectral data for this compound isomers?
Methodological Answer:
Discrepancies arise from structural similarities among PAH isomers. To resolve:
- Use solvent-programmed UV analysis to isolate isomers (e.g., CH₃CN/CH₂Cl₂ gradients) .
- Compare with authentic standards (e.g., dibenzo[cd,lm]perylene) to distinguish spectral shifts caused by π-system variations .
- Apply L/B (length-to-breadth) ratios to predict elution orders in chromatographic separation, as demonstrated for C₂₆H₁₄ isomers .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and gloveboxes to minimize inhalation/contact risks .
- Wear nitrile gloves and safety goggles to prevent skin/eye exposure, which may cause temporary irritation .
- Store in airtight containers away from strong oxidizers to avoid unintended reactions .
Advanced: What experimental designs are optimal for studying this compound's photodegradation pathways?
Methodological Answer:
- Conduct controlled UV irradiation studies in environmental simulants (e.g., aqueous or particulate matrices).
- Monitor degradation using LC-MS/MS to detect oxygenated byproducts (e.g., quinones) .
- Pair with quantum chemical calculations to predict reactive sites and validate intermediate formation .
Basic: How can the FINER criteria guide research questions on this compound's environmental impact?
Methodological Answer:
Apply the FINER framework :
- Feasible : Assess detectability via GC-MS with limits of detection (LODs) <10 pg/L in water .
- Novel : Investigate understudied endpoints (e.g., bioaccumulation in benthic organisms).
- Relevant : Align with regulatory gaps, such as EPA’s PAH priority list .
Advanced: How to optimize HPLC conditions for separating this compound from co-eluting PAHs?
Methodological Answer:
- Use Pinnacle II PAH columns with 2.1 µm particle size for high resolution .
- Adjust mobile phase gradients (e.g., acetonitrile/water) and column temperature (40°C) to exploit retention time differences .
- Validate with isotope dilution (e.g., deuterated analogs) to correct matrix effects .
Basic: What are key considerations for synthesizing this compound derivatives?
Methodological Answer:
- Follow multi-step protocols (e.g., carbonium ion rearrangements) to build fused aromatic systems .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) .
- Confirm structures using ¹H NMR (aromatic proton patterns) and high-resolution MS .
Advanced: How to address conflicting toxicity data for this compound in literature?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
